Octa-1,3-dien-1-YL nona-2,4,6-trienoate
Description
Octa-1,3-dien-1-YL nona-2,4,6-trienoate is a conjugated ester characterized by two distinct unsaturated systems: an octadienyl moiety (1,3-diene) and a nonatrienoate group (2,4,6-triene).
Properties
CAS No. |
113972-37-5 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
octa-1,3-dienyl nona-2,4,6-trienoate |
InChI |
InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h5,7,9-16H,3-4,6,8H2,1-2H3 |
InChI Key |
NGWQRXBHIJMWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=COC(=O)C=CC=CC=CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,3-dien-1-YL nona-2,4,6-trienoate typically involves the coupling of appropriate alkyne and alkene precursors. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal alkynes followed by a zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired compound in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Octa-1,3-dien-1-YL nona-2,4,6-trienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction typically results in alkanes or alkenes with fewer double bonds.
Scientific Research Applications
Octa-1,3-dien-1-YL nona-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Octa-1,3-dien-1-YL nona-2,4,6-trienoate exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include radical intermediates and transition states that facilitate the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights can be inferred from related research on nitration and polymerization of unsaturated systems:
Reactivity and Stability
- Nitration Reactions: highlights the importance of nitration agents in nitrogen heterocyclic amines, emphasizing their role in stabilizing reactive intermediates through resonance or inductive effects .
- Thermal Stability: discusses the synthesis of polytrinitrobenzene (PNP), noting its high thermal decomposition temperature (>250°C) and molecular weight parameters . By analogy, the conjugated trienoate in Octa-1,3-dien-1-YL nona-2,4,6-trienoate may improve thermal stability compared to non-conjugated esters, though experimental verification is absent.
Structural Analogues
Limitations of Available Evidence
Consequently, this analysis relies on extrapolation from unrelated systems, highlighting the need for targeted studies on conjugated esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
